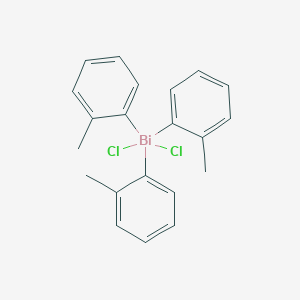

Dichlorure de tri-o-tolyl bismuth

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cependant, une application mentionnée est l'oxydation des alcools . Si vous avez accès à des bases de données scientifiques ou à des revues, vous pourriez y trouver des informations plus complètes. Sinon, si vous êtes affilié à un établissement de recherche, consulter des experts dans le domaine ou accéder à des bases de données chimiques spécialisées pourrait vous fournir plus d'informations.

Mécanisme D'action

Target of Action

Tri-o-tolylbismuth Dichloride is a complex compound with a molecular formula of C21H21BiCl2 The primary targets of this compound are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tri-o-tolylbismuth Dichloride, it is known to be sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuth Dichloride can be synthesized through the reaction of tri-o-tolylbismuth with chlorine gas. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C7H7

Activité Biologique

Tri-o-tolylbismuth dichloride (CHBiCl), a bismuth compound, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of Tri-o-tolylbismuth Dichloride

Tri-o-tolylbismuth dichloride is characterized by its white crystalline form and a molecular weight of 553.28 g/mol. It is synthesized through various methods, often involving the reaction of bismuth with organic compounds. The compound is soluble in organic solvents and has been studied for its potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of bismuth compounds, including tri-o-tolylbismuth dichloride. Bismuth compounds are primarily known for their efficacy against Helicobacter pylori, a bacterium associated with gastrointestinal diseases.

-

Inhibition of Bacterial Growth :

- Bismuth compounds inhibit the growth of H. pylori by downregulating virulence factors such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .

- They disrupt flagellar assembly and inhibit antioxidant enzymes, leading to increased oxidative stress within bacterial cells .

- Formation of Membrane Vesicles :

- DNA Protection :

Study 1: In Vitro Efficacy Against H. pylori

A recent study evaluated the minimum inhibitory concentration (MIC) of various bismuth complexes against different strains of H. pylori. Tri-o-tolylbismuth dichloride exhibited significant antibacterial activity with an MIC comparable to other established bismuth compounds.

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| Tri-o-tolylbismuth dichloride | 8.84 | High |

| Bismuth carboxylates (BSS) | 8-12.5 | Moderate to High |

| Novel Bi complex with pyridine | 11.4-13.4 | Moderate |

This data indicates that tri-o-tolylbismuth dichloride is a promising candidate for further development as an antibacterial agent against H. pylori.

Study 2: Synergistic Effects with Antibiotics

In another investigation, tri-o-tolylbismuth dichloride was tested in combination with meropenem against carbapenem-resistant Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to monotherapy, restoring antibiotic sensitivity in resistant strains .

Toxicity Considerations

While tri-o-tolylbismuth dichloride shows promise as an antibacterial agent, its toxicity towards mammalian cells has been noted in some studies. The balance between efficacy and safety remains a critical area for ongoing research.

Propriétés

IUPAC Name |

dichloro-tris(2-methylphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKAGRZATJDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411386 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-60-8 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.